molecular formula C18H17ClN4O B6492044 N-[(4-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326889-87-5

N-[(4-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6492044
CAS No.: 1326889-87-5
M. Wt: 340.8 g/mol
InChI Key: KLCNFDZODITXHW-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1H-1,2,3-triazole core substituted at the 1-position with a 4-ethylphenyl group and at the 4-position with a carboxamide moiety bearing a (4-chlorophenyl)methyl substituent. This scaffold is associated with diverse biological activities, including anticancer and anticonvulsant properties, depending on substituent variations .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-2-13-5-9-16(10-6-13)23-12-17(21-22-23)18(24)20-11-14-3-7-15(19)8-4-14/h3-10,12H,2,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCNFDZODITXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's properties, synthesis, and biological evaluations, particularly focusing on its anticancer and antimicrobial activities.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C18H18ClN5O
Molecular Weight 353.81 g/mol
LogP 4.2182
Polar Surface Area 59.77 Ų
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1

The structure of the compound features a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and ethylphenyl groups may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials through methods such as amide coupling and cyclization reactions. The specific synthetic route can vary based on the desired purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. In vitro evaluations have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : MOLT-4 (leukemia), K-562 (chronic myeloid leukemia), and others.
  • Mechanism of Action : The mechanism may involve apoptosis induction, DNA damage, and inhibition of cell proliferation.

A comparative analysis shows that this compound's activity may be on par with established chemotherapeutics like doxorubicin.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Preliminary tests indicate that this compound exhibits:

  • Fungicidal Activity : Effective against various strains of fungi and Candida species.
  • Bactericidal Properties : Potential activity against Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have focused on similar triazole derivatives to evaluate their biological activities:

  • Study on Antiproliferative Activity : A derivative related to this compound showed GI50 values in the nanomolar range against leukemia cell lines, indicating potent anticancer effects .
  • Evaluation of ADME Properties : Computer-aided drug design studies suggest favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles for triazole derivatives, making them suitable candidates for further development in drug discovery .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares a 1H-1,2,3-triazole-4-carboxamide skeleton with several analogs, differing primarily in substituent groups on the triazole ring and amide nitrogen. Key structural variations are summarized below:

Compound Name / ID Triazole N1 Substituent Amide Substituent Position 5 Substituent Reference
Target Compound 4-Ethylphenyl (4-Chlorophenyl)methyl None -
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Chlorophenyl Cyclopropyl
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) 4-Chlorophenyl (1-Hydroxy-3-phenylpropan-2-yl) Methyl
1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (LELHOB) 4-Chlorophenyl (3-Phenyl-1,2-oxazol-5-yl)methyl Methyl
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) 2-Fluorophenyl Quinolin-2-yl Ethyl
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl 2-Aminoethyl Methyl

Key Observations :

  • The target compound lacks a substituent at position 5 of the triazole ring, unlike analogs such as ZIPSEY (methyl) or 3o (ethyl) .
  • The 4-ethylphenyl group at N1 distinguishes it from chlorophenyl- or methoxyphenyl-substituted analogs .
  • The (4-chlorophenyl)methyl amide substituent contrasts with heterocyclic or aminoalkyl groups in other compounds .
Anticancer Activity:
  • Analogs with trifluoromethyl or cyclopropyl groups at position 5 exhibit potent growth inhibition (GP values: 68–86%) against NCI-H522 lung cancer cells .
Anticonvulsant Activity:
  • RFM (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide), a structural analog, demonstrates broad-spectrum seizure control due to its triazole core . The target compound’s chlorine substituent may confer similar activity via electron-withdrawing effects .

Physicochemical Properties

Property Target Compound ZIPSEY 3o
Molecular Weight ~375.88 (C23H21ClN4O)* ~398.85 ~352.37
Key Substituents 4-Ethylphenyl, Cl 4-Chlorophenyl, OH 2-Fluorophenyl, Quinoline
LogP (Estimated) ~4.2 (highly lipophilic) ~3.8 ~3.5

Notes:

  • *Molecular weight calculated based on formula C23H21ClN4O.
  • The 4-ethylphenyl group increases hydrophobicity compared to methoxy or hydroxy-substituted analogs .

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